![molecular formula C9H15IO3 B14396300 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne CAS No. 89635-87-0](/img/structure/B14396300.png)
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is an organic compound with the molecular formula C9H15IO3. This compound is characterized by the presence of an iodine atom attached to a prop-1-yne group, which is further connected to a chain of ethoxyethoxy groups. It is a colorless liquid that is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne typically involves the reaction of propargyl alcohol with ethylene oxide to form 3-[2-(2-Ethoxyethoxy)ethoxy]-1-propyne. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the triple bond play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar compound with the molecular formula C6H14O3, used as a solvent and in various industrial applications.
Diethylene glycol monoethyl ether: Another related compound with similar properties and applications.
Uniqueness
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is unique due to the presence of the iodine atom and the triple bond, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound.
Propiedades
Número CAS |
89635-87-0 |
|---|---|
Fórmula molecular |
C9H15IO3 |
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
3-[2-(2-ethoxyethoxy)ethoxy]-1-iodoprop-1-yne |
InChI |
InChI=1S/C9H15IO3/c1-2-11-6-7-13-9-8-12-5-3-4-10/h2,5-9H2,1H3 |
Clave InChI |
OSHDYUMAOLYGRK-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOCC#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


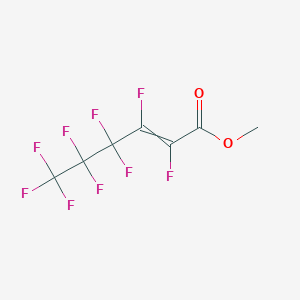
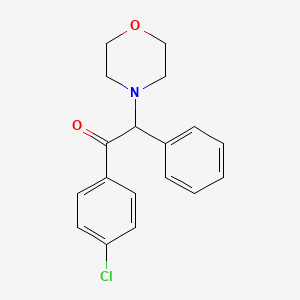
![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
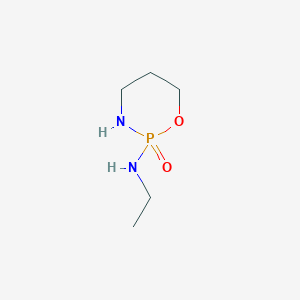
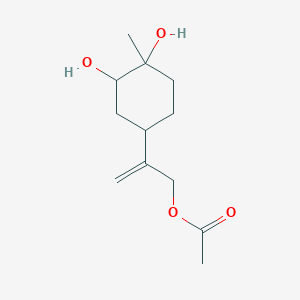
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
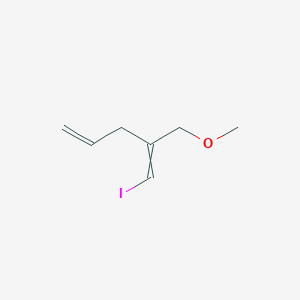
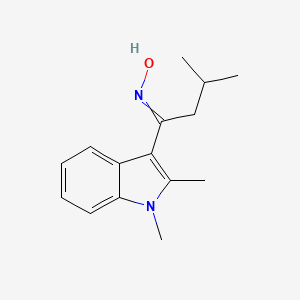
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
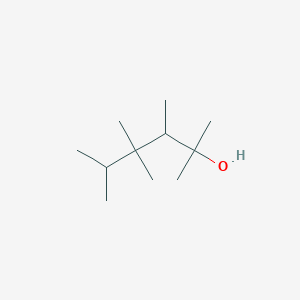
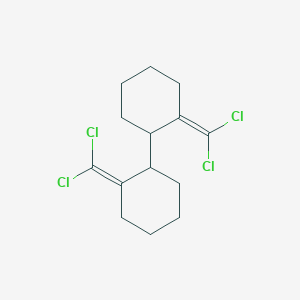
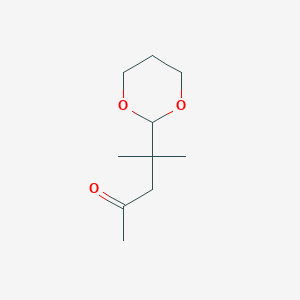
phosphane](/img/structure/B14396281.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
